molecular formula C24H30N2O2 B13941321 Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- CAS No. 63867-61-8

Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-

Cat. No.: B13941321
CAS No.: 63867-61-8
M. Wt: 378.5 g/mol
InChI Key: MXYRXKMNKUEGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and chemical industries. This particular compound is characterized by its unique structure, which includes a benzoyl group attached to a piperidine ring, further connected to a butyl chain and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- typically involves the condensation of benzoic acid derivatives with amines. One common method includes the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is favored for its efficiency and eco-friendliness.

Industrial Production Methods

Industrial production of this compound often employs high-temperature reactions between carboxylic acids and amines. The use of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- involves its interaction with specific molecular targets and pathways. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of genes involved in cellular adaptation to hypoxia . This activation can result in various cellular responses, including apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Uniqueness

What sets Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- apart from other benzamides is its specific structure, which allows it to interact uniquely with molecular targets such as HIF-1. This unique interaction profile makes it a valuable compound for research in hypoxia-related cellular processes and potential therapeutic applications .

Properties

CAS No.

63867-61-8

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-(1-benzoylpiperidin-3-yl)butyl]-N-methylbenzamide

InChI

InChI=1S/C24H30N2O2/c1-25(23(27)21-13-4-2-5-14-21)17-9-8-11-20-12-10-18-26(19-20)24(28)22-15-6-3-7-16-22/h2-7,13-16,20H,8-12,17-19H2,1H3

InChI Key

MXYRXKMNKUEGMW-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCC1CCCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.